

# The Core Pharmacological Profile of Elvitegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | HIV-1 integrase inhibitor 4 |           |
| Cat. No.:            | B10800869                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Elvitegravir (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery, thereby preventing the integration of viral DNA into the host cell genome.[1] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Elvitegravir, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support research and development efforts in the field of HIV therapeutics.

# Pharmacodynamics: The Mechanism of Viral Suppression

Elvitegravir's primary pharmacodynamic effect is the inhibition of HIV-1 integrase.[1] This enzyme facilitates the insertion of the reverse-transcribed viral DNA into the host chromosome, a process known as strand transfer.[2] By specifically inhibiting this step, Elvitegravir effectively halts the establishment of productive HIV-1 infection in new cells.[2]

The antiviral activity of Elvitegravir is potent, with high trough concentrations that are approximately 6- to 10-fold above the protein binding-adjusted 95% inhibitory concentration



(IC95) for wild-type HIV-1, which is 45 ng/mL.[3] This sustained viral suppression is a key factor in its clinical efficacy.

#### **Resistance Profile**

As with other antiretroviral agents, the emergence of drug resistance is a clinical consideration for Elvitegravir. In vitro studies have identified several primary resistance-associated mutations (RAMs) in the HIV-1 integrase gene that confer reduced susceptibility to Elvitegravir. These include T66I/A, E92Q/G, S147G, Q148R/H/K, and N155H.[4][5] The Q148R mutation, in particular, has been shown to confer significant resistance to both Elvitegravir and the first-generation INSTI, raltegravir.[6] Second-generation INSTIs, such as dolutegravir and bictegravir, generally exhibit a higher genetic barrier to resistance compared to Elvitegravir.[7]

## Pharmacokinetics: The Journey of Elvitegravir in the Body

The clinical utility of Elvitegravir is significantly influenced by its pharmacokinetic properties, which necessitate co-administration with a pharmacokinetic enhancer (booster) to achieve once-daily dosing.

## **Absorption and Distribution**

Following oral administration with food, peak plasma concentrations of Elvitegravir are typically observed around 4 hours post-dose.[1] The presence of food, particularly a standard or high-fat meal, enhances its bioavailability.[8] Administration under fasting conditions can lead to a significant decrease in both Cmax and AUC.[8] Elvitegravir is highly bound to human plasma proteins (98-99%).[9]

### **Metabolism and Elimination**

Elvitegravir is primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[10][11] A secondary metabolic pathway involves glucuronidation via UGT1A1/3.[10][11] Due to its extensive first-pass metabolism by CYP3A4, Elvitegravir has a short half-life when administered alone.[11]

To overcome this limitation, Elvitegravir is co-formulated with a strong CYP3A4 inhibitor, either cobicistat or ritonavir.[3] This boosting strategy significantly increases Elvitegravir's plasma



exposure and prolongs its elimination half-life to approximately 9.5 hours, allowing for a convenient once-daily dosing regimen.[3] The majority of the administered dose is eliminated in the feces (94.8%), with a small fraction recovered in the urine (6.7%).[1]

## **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters of Elvitegravir from various clinical studies.

Table 1: Pharmacokinetic Parameters of Boosted Elvitegravir in Healthy and HIV-Infected Adults

| Populati<br>on             | Elvitegr<br>avir<br>Dose<br>(mg) | Booster               | AUC <sub>0–24</sub><br>(ng·hr/m<br>L) | Cmax<br>(ng/mL) | Cthroug<br>h<br>(ng/mL)     | T½<br>(hours) | Referen<br>ce |
|----------------------------|----------------------------------|-----------------------|---------------------------------------|-----------------|-----------------------------|---------------|---------------|
| Healthy<br>Subjects        | 150                              | Cobicista<br>t 150 mg | 23,840<br>(CV<br>25.5%)               | -               | -                           | -             | [12]          |
| HIV-<br>Infected<br>Adults | 150                              | Cobicista<br>t 150 mg | -                                     | -               | >45 (6-<br>10 fold<br>IC95) | ~9.5          | [3]           |

 $AUC_{0-24}$ : Area under the plasma concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; Cthrough: Trough plasma concentration; T½: Elimination half-life; CV: Coefficient of Variation.

Table 2: Elvitegravir Pharmacokinetics in Special Populations



| Populati<br>on                               | Elvitegr<br>avir<br>Dose<br>(mg) | Booster               | AUC <sub>0-24</sub><br>(ng·hr/m<br>L) | Cmax<br>(ng/mL) | Cthroug<br>h<br>(ng/mL) | Notes                                     | Referen<br>ce |
|----------------------------------------------|----------------------------------|-----------------------|---------------------------------------|-----------------|-------------------------|-------------------------------------------|---------------|
| Pregnant Women (2nd Trimester )              | 150                              | Cobicista<br>t 150 mg | 15,283<br>(IQR<br>11,939–<br>19,038)  | -               | -                       | 24%<br>lower<br>AUC vs.<br>postpartu<br>m | [13]          |
| Pregnant Women (3rd Trimester )              | 150                              | Cobicista<br>t 150 mg | 14,004<br>(IQR<br>9,119–<br>18,798)   | -               | -                       | 44%<br>lower<br>AUC vs.<br>postpartu<br>m | [13]          |
| Postpartu<br>m<br>Women                      | 150                              | Cobicista<br>t 150 mg | 21,039<br>(IQR<br>13,532–<br>32,788)  | -               | -                       | [13]                                      |               |
| Children<br>(6-11<br>years,<br>≥25 kg)       | 150                              | Cobicista<br>t 150 mg | 33,814<br>(CV<br>58%)                 | -               | -                       | Higher<br>exposure<br>than<br>adults      | [14]          |
| Adolesce<br>nts (12-<br>18 years,<br>≥35 kg) | 150                              | Cobicista<br>t 150 mg | 23,840<br>(CV<br>25.5%)               | -               | -                       | Similar<br>exposure<br>to adults          | [12]          |

IQR: Interquartile Range.

Table 3: Impact of Drug-Drug Interactions on Elvitegravir Pharmacokinetics



| Co-<br>administere<br>d Drug | Elvitegravir<br>Dose (mg) | Booster    | Effect on<br>Elvitegravir                     | Recommen<br>dation                      | Reference |
|------------------------------|---------------------------|------------|-----------------------------------------------|-----------------------------------------|-----------|
| Atazanavir/Ri<br>tonavir     | 85                        | Ritonavir  | Similar<br>exposure to<br>150 mg EVG<br>alone | Dose<br>reduction of<br>EVG to 85<br>mg | [15]      |
| Lopinavir/Rito<br>navir      | 85                        | Ritonavir  | -                                             | Dose<br>reduction of<br>EVG to 85<br>mg | [3]       |
| Efavirenz                    | 150                       | Cobicistat | 37% lower<br>AUCτ (day 7<br>post-switch)      | Monitor for efficacy                    | [16]      |
| Darunavir/Co<br>bicistat     | 150                       | Cobicistat | No significant change in C24                  | No dose<br>adjustment<br>needed         | [17]      |

AUCT: Area under the curve over the dosing interval; C24: Concentration at 24 hours post-dose.

## Methodologies for Key Experiments Bioanalytical Quantification of Elvitegravir in Plasma

Principle: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantitative determination of Elvitegravir in human plasma.[9][18][19]

#### Sample Preparation:

 Plasma samples (typically 50-100 μL) are obtained from centrifuged whole blood collected in EDTA tubes.[18][19]



- An internal standard (e.g., a stable isotope-labeled version of Elvitegravir) is added to the plasma sample.[18]
- Proteins are precipitated using an organic solvent such as methanol, followed by centrifugation to separate the supernatant.[18] Alternatively, liquid-liquid extraction can be employed.[19]

Chromatographic Separation and Mass Spectrometric Detection:

- The prepared sample is injected into a C18 analytical column.[19]
- Chromatographic separation is achieved using a mobile phase, often a gradient of methanol
  or acetonitrile and water with an additive like formic acid.[19]
- The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]
- Quantification is performed by monitoring specific precursor-to-product ion transitions for Elvitegravir and its internal standard.[9]

## In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations in HIV-1 that confer resistance to Elvitegravir.

Classical In Vitro Selection Protocol:

- HIV-1 (e.g., strain IIIB) is cultured in susceptible host cells (e.g., MT-2 cells).
- The virus is passaged in the presence of a sub-inhibitory concentration of Elvitegravir.
- The concentration of Elvitegravir is gradually increased with each subsequent passage as viral replication (breakthrough) is observed.[4]
- At various passages, viral RNA is extracted, and the integrase-coding region of the pol gene is sequenced to identify emerging mutations.[4]

Automated In Vitro Selection:



- An automated system is used to perform parallel selection experiments in 96-well plates.
- The virus is challenged with an increased concentration of Elvitegravir at each passage, regardless of viral breakthrough.[4]
- This method allows for a more rapid and high-throughput selection of resistant viral strains. [4]

## **Determination of Plasma Protein Binding**

Method: Equilibrium Dialysis (Gold Standard)[9][20]

#### Procedure:

- A dialysis cell is assembled with a semipermeable membrane (e.g., 5,000 Da molecular weight cutoff) separating two chambers.[9]
- One chamber contains human plasma spiked with radiolabeled ([14C]) Elvitegravir.[9]
- The other chamber contains a protein-free buffer solution (e.g., phosphate buffer).[9]
- The cell is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
- The concentrations of radiolabeled Elvitegravir in the plasma and buffer chambers are measured using liquid scintillation counting.[9]
- The percentage of protein-bound drug is calculated based on the concentration difference between the two chambers.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of Elvitegravir.





Click to download full resolution via product page

Caption: Metabolic pathway of Elvitegravir.



Click to download full resolution via product page

Caption: Workflow for pharmacokinetic analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 3. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro resistance selections using elvitegravir, raltegravir, and two metabolites of elvitegravir M1 and M4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Routes to Cross-Resistance With Raltegravir and Elvitegravir [natap.org]
- 7. Effects of raltegravir or elvitegravir resistance signature mutations on the barrier to dolutegravir resistance in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elvitegravir for the treatment of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, efficacy, and pharmacokinetics of a single-tablet regimen containing elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide in treatment-naive, HIV-infected adolescents: a single-arm, open-label trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and Postpartum Women with HIV -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, efficacy, and pharmacokinetics of single-tablet elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide in virologically suppressed, HIV-infected children: a single-arm, open-label trial PubMed [pubmed.ncbi.nlm.nih.gov]







- 15. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Co-Formulated Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate After Switch From Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [The Core Pharmacological Profile of Elvitegravir: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10800869#pharmacokinetics-and-pharmacodynamics-of-elvitegravir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com